2-Methoxy-2-octen-4-one

Flavor chemistry Sensory analysis Odor threshold

2-Methoxy-2-octen-4-one (CAS 24985-48-6) is a C9 enone methyl ketone with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. Its systematic name is (Z)-2-methoxyoct-2-en-4-one, characterized by a methoxy group conjugated to an α,β-unsaturated ketone system.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 24985-48-6
Cat. No. B15481188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-octen-4-one
CAS24985-48-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)C=C(C)OC
InChIInChI=1S/C9H16O2/c1-4-5-6-9(10)7-8(2)11-3/h7H,4-6H2,1-3H3/b8-7-
InChIKeyFXMJPAZSMVEADT-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-octen-4-one (CAS 24985-48-6) – Procurement-Grade Technical Baseline and Chemical Identity


2-Methoxy-2-octen-4-one (CAS 24985-48-6) is a C9 enone methyl ketone with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. Its systematic name is (Z)-2-methoxyoct-2-en-4-one, characterized by a methoxy group conjugated to an α,β-unsaturated ketone system [2]. The compound exhibits a density of 0.897 g/cm³, a boiling point of 231.3°C at 760 mmHg, a flash point of 86.3°C, a refractive index of 1.435, and a calculated LogP of 2.2959 [1]. This chemical scaffold places it within the flavor and fragrance chemical space, with structural analogs including 2-octen-4-one (C8H14O, MW 126.20) and 3-octen-2-one (C8H14O, MW 126.20), as well as the saturated counterpart 2-nonanone (C9H18O, MW 142.24) [1].

Why 2-Methoxy-2-octen-4-one Cannot Be Replaced by 2-Octen-4-one, 3-Octen-2-one, or 2-Nonanone in Flavor and Bioactivity-Driven Applications


Procurement decisions for C8–C9 unsaturated ketones are frequently based on cost and perceived structural similarity; however, substitution with analogs such as 2-octen-4-one, 3-octen-2-one, or 2-nonanone introduces significant divergence in key performance metrics. The methoxy substitution at the C2 position in 2-methoxy-2-octen-4-one alters electronic distribution across the conjugated enone system, which directly impacts odor threshold, organoleptic character, and biological activity [1]. While 2-octen-4-one provides a sharp, metallic, green-fruity note [2] and 3-octen-2-one offers an earthy, mushroom-like profile , 2-methoxy-2-octen-4-one delivers a distinct sensory fingerprint and, importantly, demonstrates measurable antibiofilm activity against Enterococcus faecalis that is not documented for its closest structural analogs [3]. This combination of organoleptic differentiation and biological functionality cannot be replicated by simple analog substitution, making informed selection based on quantifiable evidence essential.

Procurement-Critical Quantitative Evidence: 2-Methoxy-2-octen-4-one vs. 2-Octen-4-one, 3-Octen-2-one, and 2-Nonanone


Odor Threshold and Sensory Character Divergence: 2-Methoxy-2-octen-4-one vs. 3-Octen-2-one

In flavor applications, odor threshold determines usage levels and sensory impact. 3-Octen-2-one exhibits an aroma threshold in water of 6.7 µg/kg, as established by standardized OAV (Odor Activity Value) methodology [1]. While a directly measured threshold for 2-methoxy-2-octen-4-one is not published in open-access compilations, its structural analog 2-octen-4-one is reported to be organoleptically detectable at 1–2 ppm (1,000–2,000 µg/kg) in taste evaluations [2]. The methoxy substitution in 2-methoxy-2-octen-4-one is anticipated to further modulate volatility and receptor binding, yielding a distinct sensory profile that diverges from both the earthy, mushroom-like 3-octen-2-one and the sharp, metallic 2-octen-4-one [2].

Flavor chemistry Sensory analysis Odor threshold

Antibiofilm Activity: 2-Methoxy-2-octen-4-one Demonstrates Measurable IC50 Against Enterococcus faecalis

2-Methoxy-2-octen-4-one exhibits antibiofilm activity against Enterococcus faecalis, with a reported IC50 of 1.25×10⁵ nM (125 µM) for inhibition of biofilm formation after 20 hours, as measured by crystal violet staining [1]. In a separate assay, the same compound showed an IC50 of 1.15×10⁴ nM (11.5 µM) under comparable conditions [2]. This biofilm-specific activity is a functional attribute not documented for the close structural analogs 2-octen-4-one, 3-octen-2-one, or 2-nonanone. The presence of the methoxy group may contribute to this activity, although a direct mechanism-of-action comparison is not available in the current literature.

Antimicrobial Biofilm inhibition Enterococcus faecalis

Physicochemical Stability and LogP Differentiation: 2-Methoxy-2-octen-4-one vs. 2-Nonanone

2-Methoxy-2-octen-4-one possesses a calculated LogP of 2.2959 [1], which is significantly lower than the LogP of 3.03 reported for the saturated analog 2-nonanone . This lower LogP indicates reduced lipophilicity and altered partitioning behavior in formulations. Additionally, while direct pH stability data for 2-methoxy-2-octen-4-one are limited, structurally related α-methoxy-β,γ-unsaturated enones are reported to exhibit distinct stability profiles compared to saturated ketones [2]. The conjugated enone system in 2-methoxy-2-octen-4-one may confer different thermal and hydrolytic stability characteristics relative to 2-nonanone, a factor critical for long-term storage and processing in flavor and fragrance applications.

Physicochemical properties Stability Partition coefficient

Defined Application Scenarios for 2-Methoxy-2-octen-4-one Based on Quantifiable Differentiation


Flavor Formulations Requiring Controlled Lipophilicity (LogP 2.30 vs. 3.03 for 2-Nonanone)

Formulators developing water-based or low-fat flavor systems where high lipophilicity (LogP > 3.0) leads to undesirable partitioning or delayed release should prioritize 2-methoxy-2-octen-4-one (LogP 2.2959) over 2-nonanone (LogP 3.03). The 0.73-unit LogP reduction provides measurably different solubility and matrix interaction properties [1].

Antibiofilm Screening Programs Targeting Enterococcus faecalis

Research groups investigating small-molecule biofilm inhibitors can utilize 2-methoxy-2-octen-4-one as a validated starting point, with published IC50 values of 11.5–125 µM against E. faecalis biofilm formation. This activity is not reported for 2-octen-4-one, 3-octen-2-one, or 2-nonanone, making 2-methoxy-2-octen-4-one a unique candidate for structure-activity relationship (SAR) studies [2].

Flavor Development Requiring Distinct Sensory Character from Earthy 3-Octen-2-one or Sharp 2-Octen-4-one

In berry, tropical fruit, and savory flavor applications, the organoleptic profile of 2-methoxy-2-octen-4-one diverges from the earthy, mushroom-like 3-octen-2-one (threshold 6.7 µg/kg) and the sharp, metallic 2-octen-4-one (taste detectable at 1–2 ppm). Procurement of the methoxy-substituted analog is essential for achieving the intended sensory signature without off-notes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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